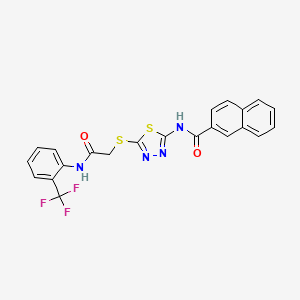

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H9FN2O2 and its molecular weight is 268.247. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid derivatives have been synthesized using microwave irradiation and conventional heating methods. These compounds demonstrated significant anticancer activity against various carcinoma cell lines. The study found that some compounds exhibited better potency than standard drugs like doxorubicin, particularly compounds 7a, 7c, 7d, and 7i. Additionally, these compounds showed promising DNA fragmentation patterns, indicating apoptosis, and were identified as potential novel anticancer agents targeting hTopoIIα inhibitors (Bhatt, Agrawal, & Patel, 2015).

Antibacterial Properties

A novel derivative of 7-Fluoro-quinoline-4-carboxylic acid exhibited broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria. This compound was synthesized through several chemical reactions and showed superior activity compared to related compounds like nalidixic acid and enoxacin (Stefancich et al., 1985).

Antimycobacterial Applications

Compounds derived from 7-Fluoro-quinoline-4-carboxylic acid demonstrated significant in vitro and in vivo antimycobacterial activities. One of the synthesized compounds was notably more potent than isoniazid, a standard tuberculosis treatment, against Mycobacterium tuberculosis and multi-drug resistant strains. This suggests its potential use in treating tuberculosis and related mycobacterial infections (Dinakaran et al., 2008).

Photophysical Properties

Studies on fluorophores containing 7-Fluoro-quinoline-4-carboxylic acid showed unique photophysical behaviors. These compounds exhibited single absorption and dual emissions, including normal emission and excited-state intramolecular proton transfer (ESIPT) emissions, in various solvents. Their emission properties were influenced by solvent polarity, and they were found to be thermally stable up to 300°C (Padalkar & Sekar, 2014).

Coordination Chemistry

2-(Pyridin-4-yl)quinoline-4-carboxylic acid, a derivative of 7-Fluoro-quinoline-4-carboxylic acid, was used to synthesize metal complexes. These complexes were structurally characterized and exhibited fluorescent behavior and antibacterial activities. This research contributes to the understanding of quinoline carboxylate ligand chemistry and their potential applications in coordination chemistry (Zhang et al., 2016).

Zukünftige Richtungen

The future directions for the study of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid could include further exploration of its synthesis methods, chemical reactions, and potential biological and pharmaceutical applications. Given the importance of quinoline derivatives in medicinal chemistry , this compound could be a valuable target for future research.

Wirkmechanismus

Target of Action

The primary target of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription, as well as chromosomal segregation during cell division .

Mode of Action

this compound acts as an inhibitor of topoisomerase II . It binds to the enzyme and prevents it from performing its function, which is to untangle DNA strands during replication . This inhibition leads to DNA damage and ultimately cell death .

Biochemical Pathways

The inhibition of topoisomerase II by this compound affects the DNA replication pathway . This disruption leads to the accumulation of DNA breaks, triggering the activation of cellular repair mechanisms . If the damage is too severe and cannot be repaired, the cell undergoes apoptosis, or programmed cell death .

Result of Action

The result of the action of this compound is the induction of cell death . By inhibiting topoisomerase II and causing DNA damage, the compound triggers apoptosis, leading to the death of the cell . This makes it a potential candidate for the development of anticancer drugs .

Biochemische Analyse

Cellular Effects

Some studies suggest that similar compounds may induce DNA fragmentation in certain cell lines , which is commonly associated with the apoptotic process .

Molecular Mechanism

It’s possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

7-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2/c16-9-4-5-10-11(15(19)20)8-14(18-13(10)7-9)12-3-1-2-6-17-12/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWBFUHWIXQEAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)

![2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3000956.png)

![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)

![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)

![N-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3000962.png)